molecular formula C30H19N7Na2O7S B14172643 disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate CAS No. 64791-32-8

disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate

Cat. No.: B14172643
CAS No.: 64791-32-8
M. Wt: 667.6 g/mol
InChI Key: OTRXUOSQXSUZIJ-UHFFFAOYSA-L
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Description

Disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications, including textiles and biological staining. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate involves several steps:

    Diazotization: The process begins with the diazotization of 7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-[(1H-benzimidazol-2-yl)phenyl]diazenyl]-2-hydroxybenzoate under alkaline conditions to form the azo compound.

    Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the disodium salt of the compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.

    Purification: The crude product is purified using techniques such as crystallization or filtration.

    Drying and Packaging: The purified compound is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonate and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation Products: Various oxidized derivatives of the original compound.

    Reduction Products: Amines resulting from the reduction of azo groups.

    Substitution Products: Compounds with substituted sulfonate or hydroxyl groups.

Scientific Research Applications

Disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and as a standard for spectrophotometric analysis.

    Biology: Employed as a biological stain to highlight cellular structures in histological studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used as a dye in the textile industry and for coloring plastics and other materials.

Mechanism of Action

The mechanism of action of disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate involves its interaction with biological molecules:

    Molecular Targets: The compound binds to proteins and nucleic acids, altering their structure and function.

    Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to its use as a biological stain.

Comparison with Similar Compounds

Disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate is unique compared to similar compounds due to its specific structure and properties:

    Disodium 4-amino-5-hydroxy-3-[[4’-[(4-hydroxyphenyl)azo][1,1’-biphenyl]-4-yl]azo]-6-(phenylazo)naphthalene-2,7-disulphonate: Another azo dye with similar staining properties but different molecular structure.

    Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate: Used in biomedical research, particularly in histological practices.

    2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt: Another dye with different applications and properties.

This compound stands out due to its specific binding properties and vibrant coloration, making it valuable in various scientific and industrial applications.

Properties

CAS No.

64791-32-8

Molecular Formula

C30H19N7Na2O7S

Molecular Weight

667.6 g/mol

IUPAC Name

disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C30H21N7O7S.2Na/c31-17-4-1-16-11-26(45(42,43)44)27(28(39)21(16)12-17)37-36-20-7-9-23-24(14-20)33-29(32-23)15-2-5-18(6-3-15)34-35-19-8-10-25(38)22(13-19)30(40)41;;/h1-14,38-39H,31H2,(H,32,33)(H,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

OTRXUOSQXSUZIJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)N)S(=O)(=O)[O-])N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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